![molecular formula C14H16ClN3S B3037541 1-[(2-氯-1,3-噻唑-5-基)甲基]-4-苯基哌嗪 CAS No. 478248-87-2](/img/structure/B3037541.png)
1-[(2-氯-1,3-噻唑-5-基)甲基]-4-苯基哌嗪
描述
The compound “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine” is a derivative of the thiazole class of compounds . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Synthesis Analysis
While specific synthesis methods for “1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine” were not found, thiazole-based compounds are generally synthesized through the reaction of α-haloketones with thioamides .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been investigated based on the molecular conformation and the supramolecular packing in terms of intermolecular interactions .
Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They exhibit a wide range of applications in the field of drug design and discovery .
科学研究应用
抗结核活性
1-[(2-氯-1,3-噻唑-5-基)甲基]-4-苯基哌嗪衍生物已被研究其治疗结核病的潜力。Foks 等人(2004 年)的一项研究合成了各种衍生物并测试了它们的抗结核活性,发现最低抑菌浓度在 25 - 100 mg/ml (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004)。
抗癌潜力
Gomha、Salah 和 Abdelhamid(2014 年)的研究探索了含有 1-[(2-氯-1,3-噻唑-5-基)甲基]-4-苯基哌嗪部分的新型噻二唑和噻唑,用于抗癌应用。他们的研究表明,对乳腺癌细胞系 MCF-7 具有浓度依赖性的细胞生长抑制效应 (Gomha, Salah, & Abdelhamid, 2014)。
心脏保护作用
Drapak 等人(2019 年)的一项研究合成了 2-芳基亚氨基-1,3-噻唑衍生物并测试了它们的保护心脏活性。他们发现了一种具有潜在心脏保护作用的特定化合物,并将其作为进一步药理研究的候选药物 (Drapak, Perekhoda, Demchenko, Suleiman, Rakhimova, Demchuk, Taran, Seredynska, & Gerashchenko, 2019)。
杀虫活性
Choi 等人(2015 年)研究了某些噻唑衍生物的杀虫活性,包括与 1-[(2-氯-1,3-噻唑-5-基)甲基]-4-苯基哌嗪相关的衍生物。他们的研究显示出很强的杀幼虫和抗真菌活性,表明这些化合物在害虫防治中的潜在用途 (Choi, Nam, Kim, Kim, Park, Bae, Park, Jeon, & Lee, 2015)。
抗菌活性
Abdelhamid 等人(2010 年)合成了含有噻唑部分的新型 5-芳基偶氮噻唑衍生物,并测试了它们的抗菌活性。结果显示出有希望的抗菌作用,突出了这些化合物在解决微生物感染中的潜力 (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010)。
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a broad range of biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a wide range of effects . For instance, some thiazole derivatives have been found to inhibit tyrosine kinases , which are key enzymes in signal transduction pathways, regulating cellular functions such as growth, differentiation, and metabolism.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some thiazole derivatives have been found to exhibit antioxidant properties, suggesting that they may interact with pathways involved in oxidative stress .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse biological activities, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Given the diverse biological activities associated with thiazole derivatives, it can be inferred that this compound may have a wide range of molecular and cellular effects .
Action Environment
It is known that environmental factors can significantly influence the action and efficacy of many chemical compounds .
生化分析
Biochemical Properties
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the thiazole ring in the compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the enzyme’s activity, leading to changes in cellular redox states. Additionally, the piperazine ring can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, potentially affecting neurotransmission and signaling pathways .
Cellular Effects
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors, leading to changes in neurotransmitter release and synaptic plasticity . In immune cells, the compound can affect gene expression and cytokine production, potentially modulating immune responses . Furthermore, it has been observed to impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through its thiazole and piperazine rings . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, leading to increased levels of serotonin and dopamine . Additionally, it can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that the compound can have sustained effects on cellular function, such as prolonged modulation of neurotransmitter levels and gene expression . Its degradation products may also contribute to these effects, necessitating careful monitoring of the compound’s stability in experimental setups .
Dosage Effects in Animal Models
The effects of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine in animal models vary with different dosages. At low doses, the compound can exert beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . These findings highlight the importance of dose optimization in preclinical studies to ensure the compound’s safety and efficacy .
Metabolic Pathways
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter its biological activity . Additionally, it can affect metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and energy production, influencing cellular metabolism and function .
Transport and Distribution
The transport and distribution of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, such as those involving organic cation transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can vary, with higher concentrations observed in organs with high metabolic activity, such as the liver and brain .
Subcellular Localization
The subcellular localization of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-phenylpiperazine can affect its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . In the mitochondria, it can influence mitochondrial function and energy production by interacting with mitochondrial enzymes . In the nucleus, it can modulate gene expression by interacting with transcription factors and chromatin . These subcellular interactions contribute to the compound’s overall biological activity and effects on cellular function .
属性
IUPAC Name |
2-chloro-5-[(4-phenylpiperazin-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c15-14-16-10-13(19-14)11-17-6-8-18(9-7-17)12-4-2-1-3-5-12/h1-5,10H,6-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPHEYMHFHOUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(S2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201224948 | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821668 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478248-87-2 | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-4-phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478248-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2-Chloro-5-thiazolyl)methyl]-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201224948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




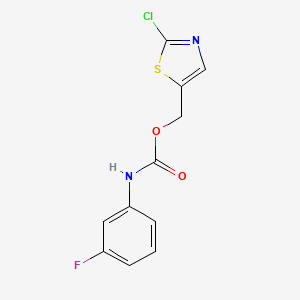
![3,5-dichloro-N-methyl-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3037462.png)
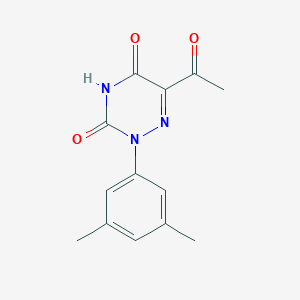
![2-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3037466.png)
![2-[(4-Chlorophenyl)sulfanyl]-6-methyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3037468.png)
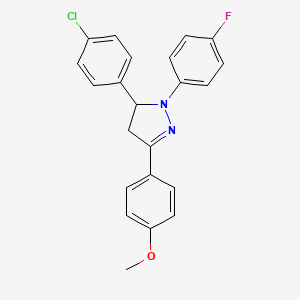
![2,6-Di(tert-butyl)-4-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B3037471.png)
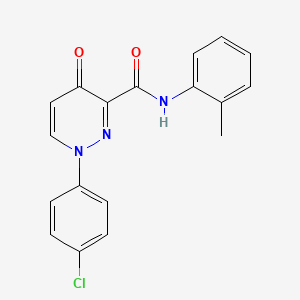
![3-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B3037475.png)
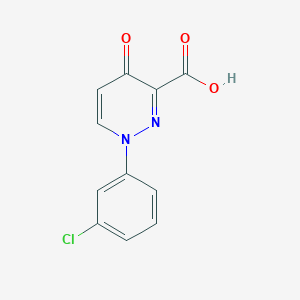
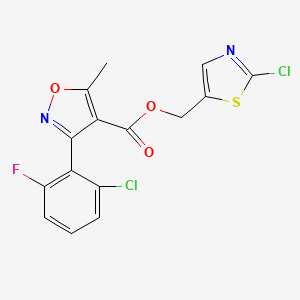
![[1,1'-Biphenyl]-4-yl(4-methyl-3-quinolinyl)methanone](/img/structure/B3037479.png)
